molecular formula C27H42ClN B14488610 1-(2-Hexadecylphenyl)pyridin-1-ium chloride CAS No. 65572-95-4

1-(2-Hexadecylphenyl)pyridin-1-ium chloride

Cat. No.: B14488610
CAS No.: 65572-95-4
M. Wt: 416.1 g/mol
InChI Key: GHWJIIPPUGVWJN-UHFFFAOYSA-M
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Description

1-(2-Hexadecylphenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a chloride ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride typically involves the reaction of 2-hexadecylphenylamine with pyridine in the presence of an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the chloride ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hexadecylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hexadecylphenyl)pyridin-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it useful as an antimicrobial agent. Additionally, the pyridinium ion can interact with various molecular targets, including enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hexadecylphenyl)pyridin-1-ium chloride is unique due to its specific structure, which allows it to interact with lipid membranes more effectively than some other pyridinium salts. Its long alkyl chain enhances its ability to integrate into lipid bilayers, making it particularly effective in disrupting membrane integrity .

Properties

CAS No.

65572-95-4

Molecular Formula

C27H42ClN

Molecular Weight

416.1 g/mol

IUPAC Name

1-(2-hexadecylphenyl)pyridin-1-ium;chloride

InChI

InChI=1S/C27H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-26-22-17-18-23-27(26)28-24-19-15-20-25-28;/h15,17-20,22-25H,2-14,16,21H2,1H3;1H/q+1;/p-1

InChI Key

GHWJIIPPUGVWJN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC=C1[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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